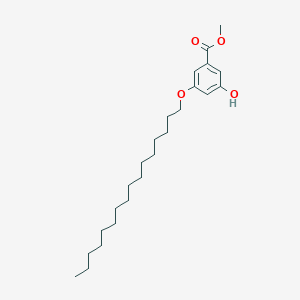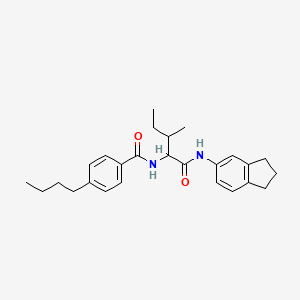
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butylbenzoyl group and an indenyl group attached to an isoleucinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide typically involves the following steps:
Formation of the Butylbenzoyl Intermediate: The butylbenzoyl group can be introduced through the acylation of a suitable precursor, such as 4-butylbenzoic acid, using reagents like thionyl chloride or oxalyl chloride.
Indenyl Group Introduction: The indenyl group can be synthesized via the cyclization of a suitable precursor, such as 2,3-dihydro-1H-indene, using catalytic hydrogenation or other cyclization methods.
Amide Bond Formation: The final step involves the coupling of the butylbenzoyl intermediate with the indenyl intermediate in the presence of isoleucine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as apoptosis or proliferation.
相似化合物的比较
Similar Compounds
N~2~-(4-Methylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a methyl group instead of a butyl group.
N~2~-(4-Ethylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with an ethyl group instead of a butyl group.
N~2~-(4-Propylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a propyl group instead of a butyl group.
Uniqueness
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is unique due to the presence of the butyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
属性
CAS 编号 |
356054-67-6 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
4-butyl-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O2/c1-4-6-8-19-11-13-21(14-12-19)25(29)28-24(18(3)5-2)26(30)27-23-16-15-20-9-7-10-22(20)17-23/h11-18,24H,4-10H2,1-3H3,(H,27,30)(H,28,29) |
InChI 键 |
VQMUYFWWAHHNBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)CC)C(=O)NC2=CC3=C(CCC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
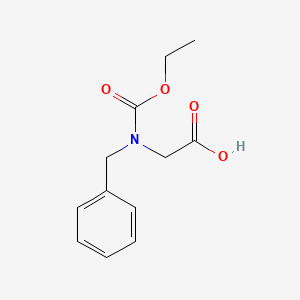
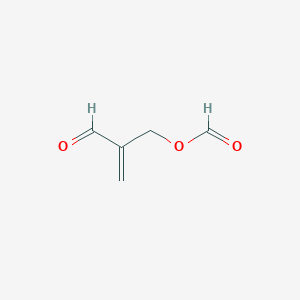
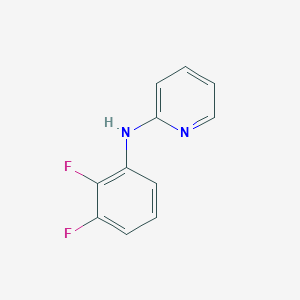
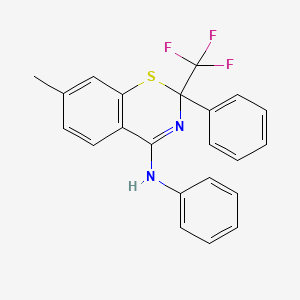


![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
